Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-
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Overview
Description
Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms This compound is a derivative of piperidine, which is a significant structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- typically involves the reaction of piperidine with 2-phenyl-3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the phenyl and thienyl groups.
Thiophene: A five-membered ring containing sulfur, without the piperidine moiety.
Phenylpiperidine: A piperidine ring with a phenyl group attached.
Uniqueness
Piperidine, 1-[(2-phenyl-3-thienyl)methyl]- is unique due to the presence of both phenyl and thienyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the piperidine ring provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications.
Properties
CAS No. |
62403-33-2 |
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Molecular Formula |
C16H19NS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-[(2-phenylthiophen-3-yl)methyl]piperidine |
InChI |
InChI=1S/C16H19NS/c1-3-7-14(8-4-1)16-15(9-12-18-16)13-17-10-5-2-6-11-17/h1,3-4,7-9,12H,2,5-6,10-11,13H2 |
InChI Key |
NPDKXIBUUBRCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(SC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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